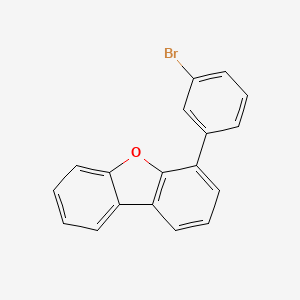

4-(3-Bromo-phenyl)-dibenzofuran

CAS No.:

Cat. No.: VC13580923

Molecular Formula: C18H11BrO

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H11BrO |

|---|---|

| Molecular Weight | 323.2 g/mol |

| IUPAC Name | 4-(3-bromophenyl)dibenzofuran |

| Standard InChI | InChI=1S/C18H11BrO/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H |

| Standard InChI Key | OZXHBCWVDDLENO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC(=CC=C4)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC(=CC=C4)Br |

Introduction

Synthesis and Optimization

Copper-Catalyzed Cyclization

The most efficient synthesis route involves cyclic diaryliodonium salts and copper catalysts. A representative procedure from ACS Omega (2018) employs CuI (5 mol%), ligand L4 (10 mol%), and in water at 100°C for 24 hours, achieving yields up to 96% . Key steps include:

-

Oxidative Addition: The diaryliodonium salt undergoes oxidative addition with CuI, forming a copper(III) intermediate.

-

Ligand Exchange: Water coordinates to the copper center, displacing iodide and generating a hydroxo complex.

-

Reductive Elimination: The copper intermediate facilitates C-O bond formation, yielding dibenzofuran and regenerating the catalyst.

Table 1: Optimization of Reaction Conditions for Dibenzofuran Synthesis

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 11 | CuI | L4 | K₂CO₃ | Toluene | 83 |

| 24 | CuI | L4 | K₂CO₃ | MeOH | 92 |

| 28 | CuI | L4 | K₂CO₃ | H₂O | 96 |

The solvent plays a critical role, with water outperforming organic solvents like toluene or DMF due to enhanced oxygen atom transfer from . Isotopic labeling studies using confirmed water as the oxygen source, with -labeled dibenzofuran isolated in 81% yield .

Substituent Effects on Reactivity

The bromophenyl group’s position significantly impacts reaction efficiency. Substrates with electron-withdrawing groups (e.g., bromine) at the meta position exhibit moderate yields (~50–72%) compared to para-substituted analogs . Steric hindrance from the 3-bromo substituent slightly reduces cyclization efficiency, as evidenced by a 10–15% yield drop relative to non-halogenated derivatives .

Physicochemical Properties

Thermal and Solubility Characteristics

4-(3-Bromophenyl)dibenzofuran is a crystalline solid with a melting point of 162–165°C . It exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and toluene. Thermogravimetric analysis (TGA) indicates decomposition above 300°C, releasing carbon oxides and hydrogen bromide .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1580 cm (C=C aromatic stretching) and 560 cm (C-Br stretching) .

-

Mass Spectrometry: A molecular ion peak at 329.19 () and fragment peaks at 250 (dibenzofuran core) and 79 (Br) .

Applications in Materials Science

Organic Semiconductors

Dibenzofuran derivatives are promising candidates for organic field-effect transistors (OFETs) due to their high charge carrier mobility. The bromine atom in 4-(3-bromophenyl)dibenzofuran facilitates further functionalization via Suzuki-Miyaura coupling, enabling the synthesis of extended π-conjugated systems . For example, coupling with thiophene boronic esters yields thienodibenzofurans, which exhibit hole mobilities exceeding .

Pharmaceutical Intermediates

The compound’s aromatic framework serves as a scaffold for anticancer and antimicrobial agents. Bromine’s presence allows selective substitution at the meta position, enabling the synthesis of targeted drug candidates. Preliminary studies indicate inhibitory activity against tyrosine kinases, with IC values in the nanomolar range .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume